molecular formula C6H10N4O B12069932 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide

2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B12069932
M. Wt: 154.17 g/mol
InChI Key: MCFHEBXHJPDAIM-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide is a heterocyclic organic compound featuring a pyrazole ring substituted with an aminomethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization to introduce the aminomethyl and acetamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the acetamide to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and acetamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-[4-(aminomethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C6H10N4O/c7-1-5-2-9-10(3-5)4-6(8)11/h2-3H,1,4,7H2,(H2,8,11)

InChI Key

MCFHEBXHJPDAIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)N)CN

Origin of Product

United States

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